molecular formula C15H16N2OS B2931811 3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one CAS No. 2320506-71-4

3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one

Cat. No.: B2931811
CAS No.: 2320506-71-4
M. Wt: 272.37
InChI Key: JDLOIKDWEQQSOP-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is a complex heterocyclic compound that features a thiophene ring and a pyrrolo[3,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one can be achieved through multicomponent reactions. One such method involves an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This reaction typically uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is unique due to its combination of a thiophene ring and a pyrrolo[3,4-b]pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

The compound 3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure

The structural formula of the compound can be summarized as follows:

C14H14N2S\text{C}_{14}\text{H}_{14}\text{N}_2\text{S}

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study showed that compounds with similar structures to our target compound displayed notable antifungal activity against various pathogens, including Cytospora sp. and Fusarium solani . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's profile. In vitro assays using DPPH radical scavenging methods indicated that certain pyrazole derivatives exhibit strong antioxidant capabilities, which can protect cells from oxidative stress . This property is essential for potential therapeutic applications in diseases linked to oxidative damage.

Cytotoxicity and Cancer Research

The cytotoxic effects of pyrazole derivatives have been extensively studied. For instance, compounds similar to this compound were evaluated for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds could induce apoptosis in cancer cells, particularly when combined with standard chemotherapeutic agents like doxorubicin . This combination therapy approach suggests a synergistic effect that could enhance treatment efficacy.

Study 1: Antimicrobial Efficacy

A research team synthesized various pyrazole derivatives and tested their antimicrobial activity. Among these, a derivative closely related to our compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, researchers evaluated the DPPH radical scavenging activity of several pyrazole derivatives. The results indicated that modifications in the thiophene ring significantly enhanced antioxidant activity, suggesting structural optimization could yield more potent compounds .

Summary of Findings

Activity Description Reference
AntimicrobialEffective against various pathogens
AntioxidantStrong DPPH radical scavenging ability
CytotoxicityInduces apoptosis in breast cancer cell lines

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-6-8-19-14(11)4-5-15(18)17-9-12-3-2-7-16-13(12)10-17/h2-3,6-8H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOIKDWEQQSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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